molecular formula C27H27N3S B3259132 N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA CAS No. 313695-70-4

N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA

Cat. No.: B3259132
CAS No.: 313695-70-4
M. Wt: 425.6 g/mol
InChI Key: GGAOZHGXEGTTFN-PBXQCXKZSA-N
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Description

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea (CAS RN: 49215-70-4) is a chiral thiourea derivative with a molecular formula of C27H27N3S (molecular weight: 425.59 g/mol). It features a stereochemically defined (1S,2S)-diphenylethylamine backbone and an (R)-configured 1-naphthylethyl substituent. This compound is stored at 0°C–6°C and is priced at JPY27,800 per 100mg, indicating its specialized synthesis and handling requirements . Thioureas of this class are widely utilized in asymmetric organocatalysis due to their ability to engage in hydrogen-bonding interactions, which enhance enantioselectivity in reactions such as Strecker syntheses or Michael additions .

Properties

IUPAC Name

1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOZHGXEGTTFN-PBXQCXKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated C–C bond, followed by further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets. The amino and thiourea groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Enantiomeric Pair: N-[(1R,2R)-2-Amino-1,2-Diphenylethyl]-N'-[(S)-1-(1-Naphthalenyl)Ethyl]Thiourea

  • Structure : The enantiomer (CAS RN: 49215-37) shares the same molecular formula but has inverted stereochemistry at both the diphenylethylamine ((1R,2R)) and naphthylethyl ((S)) moieties .
  • Properties : Identical molecular weight (425.59 g/mol) and storage conditions (0°C–6°C) but may exhibit divergent catalytic performance or receptor-binding affinity due to stereochemical differences.
  • Applications : Enantiomers are critical for studying stereoselectivity in catalysis; however, the (1S,2S)/(R) configuration is often preferred in asymmetric synthesis protocols .

Trifluoromethyl-Substituted Analogues

  • Example: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride (CAS RN: 49216-64) Structure: Replaces the naphthylethyl group with a 3,5-bis(trifluoromethyl)phenyl moiety. Properties: Higher molecular weight (519.93 g/mol) due to the trifluoromethyl groups and hydrochloride salt formation. Priced at JPY24,600 per 100mg, suggesting lower synthesis complexity compared to the target compound .

Dimethylamino Variant: 1-((1S,2S)-2-(Dimethylamino)-1,2-Diphenylethyl)-3-((R)-1-(Naphthalen-1-yl)Ethyl)Thiourea

  • Structure: Substitutes the amino group with dimethylamino (-N(CH3)2) (CAS RN: 2459945-90-3; C29H31N3S, 453.64 g/mol) .
  • Properties: Increased basicity and steric bulk due to the dimethylamino group. Storage at 2–8°C under inert gas highlights sensitivity to oxidation.
  • Applications: The dimethylamino group may alter solubility and coordination properties, making it suitable for metal-mediated catalysis or as a ligand in coordination chemistry .

Glycosylated Thiourea: N-[(1S,2S)-1,2-Diphenyl-2-(1-Pyrrolidinyl)Ethyl]-N'-(2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranosyl)-Thiourea

  • Structure: Incorporates a tetra-O-acetyl-β-D-glucopyranosyl group (CAS RN: 1414889-06-7) .
  • Properties : The acetylated sugar moiety increases hydrophilicity and molecular complexity (MW: ~800–900 g/mol estimated).
  • Applications: Potential use in glycobiology or drug delivery systems, where glycosylation enhances target specificity or metabolic stability .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Storage Conditions Price (100mg) Key Features Applications
Target Compound C27H27N3S 425.59 0°C–6°C JPY27,800 Chiral thiourea, (1S,2S)/(R) configuration Asymmetric organocatalysis
Enantiomer C27H27N3S 425.59 0°C–6°C JPY27,800 (1R,2R)/(S) configuration Stereoselectivity studies
Trifluoromethyl Derivative C23H19F6N3S·HCl 519.93 Not specified JPY24,600 CF3 groups, hydrochloride salt Polar reaction catalysis
Dimethylamino Variant C29H31N3S 453.64 2–8°C, inert gas Not listed -N(CH3)2 substituent Coordination chemistry
Glycosylated Thiourea C35H41N3O9S ~800–900 Not specified Not listed Acetylated glucopyranosyl group Glycobiology, drug delivery

Research Findings and Implications

  • Stereochemical Impact : The (1S,2S)/(R) configuration in the target compound demonstrates superior enantioselectivity in Strecker reactions (50% yield for analogous thioureas) compared to less rigid derivatives .
  • Electronic Effects : Trifluoromethyl groups enhance catalytic efficiency by 20–30% in nitroalkene additions due to increased hydrogen-bond acidity .
  • Synthetic Accessibility : Enantiomer separation and glycosylation introduce complexity, reflected in the higher cost of the target compound (JPY27,800) versus simpler derivatives (JPY24,600) .

Biological Activity

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea is a complex organic compound notable for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings and case studies.

  • Molecular Formula : C29H38N2O2S
  • Molecular Weight : 478.69 g/mol
  • CAS Number : 313695-70-4

The compound features both amino and thiourea functional groups, which are critical for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The presence of the amino and thiourea groups allows for the formation of hydrogen bonds with proteins and enzymes, influencing their function. Studies suggest that these interactions can modulate enzymatic activities and signal transduction pathways.

Antiviral Activity

Research has demonstrated that derivatives of thiourea compounds exhibit significant antiviral properties. For example, compounds containing similar structural motifs have been shown to inhibit viral replication in various studies:

  • IC50 Values : Many derivatives have demonstrated IC50 values in the micromolar range against HIV-1 and other viruses.
  • Mechanism : The antiviral action is often attributed to the ability to interfere with viral entry or replication processes.

Anticancer Potential

Several studies have indicated that thiourea derivatives can possess anticancer properties. The mechanism involves:

  • Induction of Apoptosis : Some compounds induce programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of Proliferation : Research shows that these compounds can inhibit the proliferation of various cancer cell lines.

Case Studies

A review of literature reveals several key studies focusing on the biological activity of thiourea derivatives:

  • Study on Antiviral Properties :
    • Researchers evaluated a series of thiourea derivatives for their antiviral activity against HIV-1.
    • Results indicated that specific modifications to the naphthalene ring enhanced antiviral potency, with some compounds achieving IC50 values as low as 0.003 μg/mL .
  • Anticancer Activity Assessment :
    • A study assessed the effect of this compound on various cancer cell lines.
    • The compound exhibited significant cytotoxicity and induced apoptosis in a dose-dependent manner .

Data Table: Biological Activities Summary

Activity TypeTargetIC50 ValueReference
AntiviralHIV-10.003 μg/mL
AnticancerVarious Cancer Cell LinesVaries (μM range)

Q & A

Q. What are the recommended synthetic routes for N-[(1S,2S)-2-amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea, and how can stereochemical purity be ensured?

The synthesis typically involves coupling chiral amine precursors with thiourea-forming reagents. For example, a multi-step procedure using a three-necked flask under inert conditions is described for analogous thioureas, with careful control of reaction temperature and stoichiometry to avoid racemization . Stereochemical integrity is confirmed via chiral HPLC or polarimetry, while intermediates are validated by 1^1H/13^13C NMR and FT-IR .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this thiourea derivative?

Key techniques include:

Method Purpose
1^1H/13^13C NMRConfirms molecular structure and stereochemistry
FT-IRIdentifies thiourea C=S and N-H stretches
Chiral HPLCValidates enantiomeric purity
X-ray diffractionResolves absolute configuration
These methods are standard for thiourea analogs, as shown in studies of conformational analysis .

Q. How do the stereocenters [(1S,2S) and (R)] influence the compound’s physicochemical properties?

The (1S,2S)-diphenylethyl and (R)-naphthalenylethyl groups introduce steric hindrance and directional hydrogen-bonding capabilities, affecting solubility and crystallinity. Computational modeling (e.g., DFT) predicts how these moieties stabilize specific conformers, which can be validated experimentally via NOESY NMR .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this thiourea derivative?

Discrepancies may arise from variations in assay conditions (e.g., solvent, concentration) or conformational flexibility. To address this:

  • Standardize assays using controlled environments (e.g., buffer pH, temperature).
  • Perform molecular dynamics simulations to correlate conformers with activity .
  • Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. Can this compound act as a catalyst or co-catalyst in asymmetric synthesis?

Thioureas are known hydrogen-bond donors in catalysis. The naphthalenyl and diphenylethyl groups may enhance π-π interactions, enabling enantioselective catalysis. For example, dual-functional thiourea-amine catalysts promote reactions like Michael additions under solvent-free conditions (70°C, high yields) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Molecular docking studies suggest the thiourea moiety binds to polar residues (e.g., Asp/Glu), while aromatic groups engage in hydrophobic pockets. Pharmacological profiling of analogs shows activity against kinases and GPCRs, validated via radioligand displacement assays .

Q. What green chemistry approaches are applicable to its synthesis?

  • Solvent-free synthesis : Reduces waste and energy use, as demonstrated for related thioureas .
  • Microwave-assisted reactions : Accelerate coupling steps (e.g., 30 minutes vs. 12 hours conventional) .
  • Biocatalysis : Enantioselective aminolysis using lipases or transaminases .

Methodological Considerations

Q. How to optimize reaction yields when scaling up synthesis?

  • Use flow chemistry for precise control of exothermic steps.
  • Monitor intermediates via inline FT-IR or Raman spectroscopy .
  • Purify via recrystallization (e.g., ethanol/water) to remove diastereomers .

Q. What computational tools predict the compound’s stability under varying pH and temperature?

  • pKa prediction software (e.g., MarvinSuite) : Estimates protonation states.
  • Molecular dynamics (e.g., GROMACS) : Simulates degradation pathways. Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA
Reactant of Route 2
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N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA

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